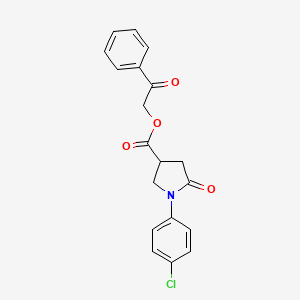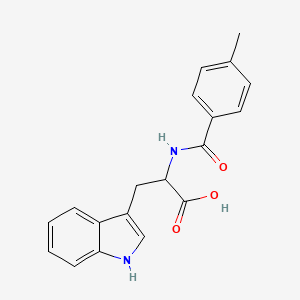
2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as CPP-115, is a synthetic compound that has gained attention in the scientific community due to its potential applications in treating various neurological disorders. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA in the brain, which can have a range of biochemical and physiological effects.
Mécanisme D'action
As mentioned earlier, 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is a potent inhibitor of GABA transaminase. By inhibiting this enzyme, 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate increases the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By increasing the levels of GABA in the brain, 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce neuronal excitability and reduce the risk of seizures.
Biochemical and Physiological Effects:
The increased levels of GABA in the brain resulting from 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate administration can have a range of biochemical and physiological effects. GABA is known to play a key role in regulating anxiety, and studies have shown that 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce anxiety-like behavior in animal models. Additionally, GABA is involved in regulating sleep, and studies have shown that 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can increase the amount of time spent in deep sleep.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is that it is a selective inhibitor of GABA transaminase, meaning that it does not affect other enzymes or neurotransmitters in the brain. Additionally, 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have a favorable safety profile in preclinical and clinical studies.
One of the limitations of 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is that it has a relatively short half-life in the body, meaning that it needs to be administered frequently to maintain therapeutic levels. Additionally, 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have limited efficacy in certain animal models of epilepsy, suggesting that it may not be effective for all types of seizures.
Orientations Futures
There are several potential future directions for research on 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate. One area of research could focus on developing more potent and selective inhibitors of GABA transaminase. Additionally, research could investigate the potential applications of 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in treating other neurological disorders, such as anxiety disorders and sleep disorders. Finally, research could investigate the potential applications of 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate in combination with other drugs for the treatment of epilepsy and other neurological disorders.
Méthodes De Synthèse
2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis begins with the reaction of 4-chlorobenzaldehyde and ethyl acetoacetate to form 4-chloro-1-phenylbutan-1-one. This compound is then reacted with pyrrolidine to form 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylic acid. Finally, this compound is esterified with 2-oxo-2-phenylethanol to form 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate.
Applications De Recherche Scientifique
2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied extensively in preclinical and clinical trials for its potential applications in treating various neurological disorders. One of the most promising applications of 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate is in the treatment of epilepsy. Studies have shown that 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce seizure activity in animal models of epilepsy, and clinical trials are currently underway to investigate its efficacy in humans.
2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate has also been studied for its potential applications in treating addiction and substance abuse disorders. Studies have shown that 2-oxo-2-phenylethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce drug-seeking behavior in animal models of addiction, and clinical trials are currently underway to investigate its efficacy in humans.
Propriétés
IUPAC Name |
phenacyl 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c20-15-6-8-16(9-7-15)21-11-14(10-18(21)23)19(24)25-12-17(22)13-4-2-1-3-5-13/h1-9,14H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECXNNSQUGGQFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)OCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,2'-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis[N-(2-fluorophenyl)acetamide]](/img/structure/B5100884.png)
![2-phenyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5100890.png)
![4-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)thiomorpholine](/img/structure/B5100894.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-4-methoxybenzamide](/img/structure/B5100906.png)
![2-fluoro-N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}benzohydrazide](/img/structure/B5100921.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5100926.png)
![2-ethyl-N-methyl-5-{6-[(4-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B5100929.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5100935.png)
![N-(3,5-dimethylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5100940.png)

![(2R*,6R*)-2-allyl-1-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5100952.png)
![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5100964.png)
![N-{3-[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]phenyl}acetamide](/img/structure/B5100969.png)
